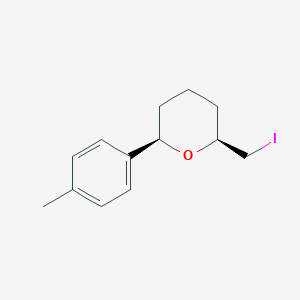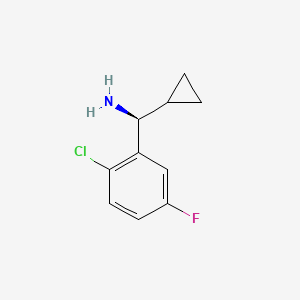![molecular formula C15H13F3N4S B13049639 5-(5,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-8-ylmethyl)-2-(trifluoromethyl)-1,3-thiazole](/img/structure/B13049639.png)
5-(5,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-8-ylmethyl)-2-(trifluoromethyl)-1,3-thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“5-(5,8,10-triazatricyclo[74002,7]trideca-1(9),2(7),10,12-tetraen-8-ylmethyl)-2-(trifluoromethyl)-1,3-thiazole” is a complex organic compound that features a unique combination of triazatricyclic and thiazole structures
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “5-(5,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-8-ylmethyl)-2-(trifluoromethyl)-1,3-thiazole” typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps may include:
- Formation of the triazatricyclic core through cyclization reactions.
- Introduction of the thiazole ring via condensation reactions.
- Incorporation of the trifluoromethyl group using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
- Use of continuous flow reactors to enhance reaction efficiency.
- Implementation of purification techniques such as chromatography and recrystallization.
- Scale-up procedures to produce the compound in bulk quantities.
Análisis De Reacciones Químicas
Types of Reactions
“5-(5,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-8-ylmethyl)-2-(trifluoromethyl)-1,3-thiazole” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, the compound may serve as a probe to study enzyme interactions or as a potential drug candidate due to its bioactive properties.
Medicine
In medicine, the compound could be investigated for its therapeutic potential, particularly in targeting specific molecular pathways involved in diseases.
Industry
In industrial applications, the compound may be used in the development of new materials or as a catalyst in chemical processes.
Mecanismo De Acción
The mechanism of action of “5-(5,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-8-ylmethyl)-2-(trifluoromethyl)-1,3-thiazole” involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by:
- Binding to the active site of an enzyme and inhibiting its activity.
- Modulating receptor function to alter cellular signaling pathways.
- Interacting with DNA or RNA to influence gene expression.
Comparación Con Compuestos Similares
Similar Compounds
5-(5,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-8-ylmethyl)-1,3-thiazole: Lacks the trifluoromethyl group.
2-(trifluoromethyl)-1,3-thiazole: Lacks the triazatricyclic core.
5,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene: Lacks the thiazole ring.
Uniqueness
The uniqueness of “5-(5,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-8-ylmethyl)-2-(trifluoromethyl)-1,3-thiazole” lies in its combination of structural features, which confer distinct chemical and biological properties. The presence of both the triazatricyclic core and the trifluoromethyl-thiazole moiety makes it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C15H13F3N4S |
|---|---|
Peso molecular |
338.4 g/mol |
Nombre IUPAC |
5-(5,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-8-ylmethyl)-2-(trifluoromethyl)-1,3-thiazole |
InChI |
InChI=1S/C15H13F3N4S/c16-15(17,18)14-21-6-9(23-14)8-22-12-7-19-5-3-10(12)11-2-1-4-20-13(11)22/h1-2,4,6,19H,3,5,7-8H2 |
Clave InChI |
YGLGJBWEAOOWGU-UHFFFAOYSA-N |
SMILES canónico |
C1CNCC2=C1C3=C(N2CC4=CN=C(S4)C(F)(F)F)N=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N4-Butylthieno[3,2-D]pyrimidine-2,4-diamine](/img/structure/B13049559.png)
![3-Amino-5-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carboxylic acid](/img/structure/B13049563.png)
![(1S)-1-[2-(Cyclopentyloxy)phenyl]propan-1-amine](/img/structure/B13049577.png)


![(1S,2R)-1-Amino-1-[3,5-bis(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13049599.png)



![1-Amino-1-[2-fluoro-5-(trifluoromethyl)phenyl]acetone](/img/structure/B13049619.png)


